

# An In-Depth Technical Guide to 2F-Qmpsb: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**2F-Qmpsb** (Item No. 9003563) is an analytical reference standard categorized as a synthetic cannabinoid. This document provides a comprehensive technical overview of **2F-Qmpsb**, a synthetic cannabinoid receptor agonist. As a fluorinated derivative of QMPSB, **2F-Qmpsb** has garnered attention within the scientific community for its potent psychoactive effects and distinct chemical properties. This guide synthesizes the current understanding of its chemical structure, physicochemical characteristics, pharmacological activity, and metabolic fate. Detailed experimental protocols for in-vitro metabolism analysis are provided, alongside a discussion of its toxicological profile based on the broader class of synthetic cannabinoids. Visual diagrams of its metabolic pathway and the cannabinoid receptor signaling cascade are included to facilitate a deeper understanding of its biological interactions. This document is intended to serve as a core technical resource for researchers, scientists, and professionals engaged in drug development and forensic analysis.

## **Chemical Structure and Identification**

**2F-Qmpsb**, also known by its synonyms SGT-13 and QMDFPSB, is a synthetic cannabinoid featuring a quinolin-8-yl ester head group linked to a sulfamoyl benzoate core, which is further substituted with a 4,4-difluoropiperidine tail. The fluorination of the piperidine ring is a key structural modification from its parent compound, QMPSB, and is believed to contribute to its increased potency.



Identifier	Value
IUPAC Name	quinolin-8-yl 3-(4,4-difluoropiperidin-1- yl)sulfonyl-4-methylbenzoate
CAS Number	2707165-48-6
Molecular Formula	C22H20F2N2O4S
Molecular Weight	446.47 g/mol
SMILES	CC1=C(C=C(C=C1)C(=O)OC2=CC=CC3=C2N =CC=C3)S(=O)(=O)N4CCC(CC4)(F)F
InChI	InChI=1S/C22H20F2N2O4S/c1-15-7-8-17(14-19(15)31(28,29)26-12-9-22(23,24)10-13-26)21(27)30-18-6-2-4-16-5-3-11-25-20(16)18/h2-8,11,14H,9-10,12-13H2,1H3

# **Physicochemical Properties**

Limited quantitative data is available for the physicochemical properties of **2F-Qmpsb**. However, it is reported to have improved solubility and greater temperature stability compared to its non-fluorinated analog, QMPSB.

Property	Value
XLogP3-AA (Predicted)	4.3
Solubility	Soluble in DMF and DMSO. Slightly soluble in ethanol and methanol.
Formulation	A crystalline solid.

# **Pharmacology**

**2F-Qmpsb** is a potent agonist of the cannabinoid receptors CB1 and CB2. Fluorination of the tail group is a common strategy to increase potency at cannabinoid receptors[1]. While specific binding affinity (Ki) and functional activity (EC50) values for **2F-Qmpsb** are not readily available in the public literature, it is reported to have a higher potency than its parent compound,

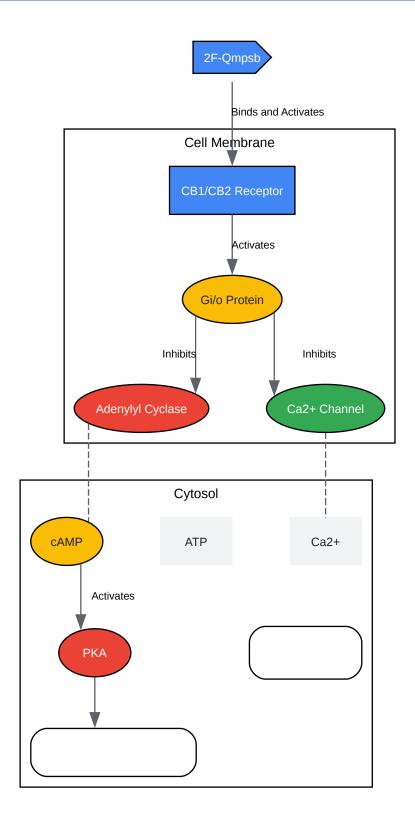


QMPSB. For reference, QMPSB acts as a full agonist at both CB1 and CB2 receptors with Ki values of 3 nM and 4 nM, respectively[2]. The increased potency of **2F-Qmpsb** suggests that it likely possesses high affinity for these receptors, contributing to its pronounced psychoactive effects.

### **Mechanism of Action**

As a cannabinoid receptor agonist, **2F-Qmpsb** mimics the action of endogenous cannabinoids (e.g., anandamide and 2-arachidonoylglycerol) by binding to and activating CB1 and CB2 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.





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Figure 1: Simplified Cannabinoid Receptor Signaling Pathway.

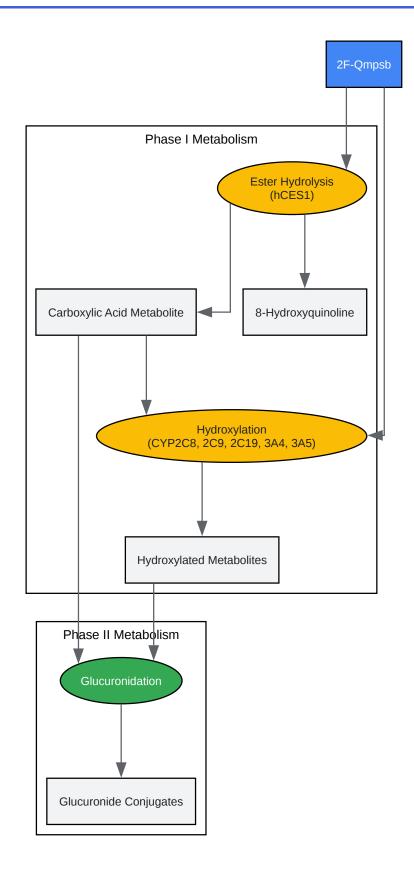


## Metabolism

The in-vitro metabolism of **2F-Qmpsb** has been studied, revealing that ester hydrolysis is a primary metabolic pathway. This process is primarily catalyzed by human carboxylesterase 1 (hCES1). Following ester hydrolysis, the resulting metabolites can undergo further phase I and phase II modifications.

## **Metabolic Pathway**





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Figure 2: Proposed Metabolic Pathway of 2F-Qmpsb.



# Experimental Protocols In-Vitro Metabolism of 2F-Qmpsb

This protocol is based on published methodologies for the characterization of synthetic cannabinoid metabolism.

Objective: To identify the in-vitro phase I and phase II metabolites of **2F-Qmpsb** using human liver S9 fractions and recombinant enzymes.

#### Materials:

- 2F-Qmpsb
- Pooled human liver S9 fraction (pHL S9)
- Recombinant human carboxylesterases (hCES1)
- Recombinant human cytochrome P450 enzymes (CYP2C8, 2C9, 2C19, 3A4, 3A5)
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- Uridine 5'-diphosphoglucuronic acid (UDPGA)
- Phosphate buffer (pH 7.4)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- High-resolution liquid chromatography-tandem mass spectrometry (LC-HRMS/MS) system

#### Procedure:

- Incubation Setup:
  - Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, pHL S9 (or recombinant enzymes), and the NADPH regenerating system.

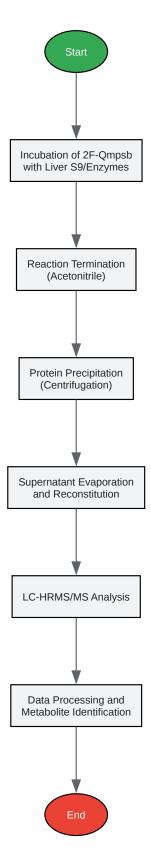


- Pre-incubate the mixtures at 37°C for 5 minutes.
- Initiate the reaction by adding 2F-Qmpsb (final concentration, e.g., 10 μM).
- For phase II metabolism, include UDPGA in the incubation mixture.
- Incubate at 37°C for a specified time (e.g., 60 minutes).
- Reaction Termination and Sample Preparation:
  - Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
  - Vortex the samples and centrifuge to precipitate proteins.
  - Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  - Reconstitute the residue in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid) for LC-HRMS/MS analysis.
- LC-HRMS/MS Analysis:
  - Inject the reconstituted samples into the LC-HRMS/MS system.
  - Use a suitable C18 column for chromatographic separation.
  - Employ a gradient elution with mobile phases consisting of water and acetonitrile with formic acid.
  - Acquire data in both positive and negative ionization modes using full scan and datadependent MS/MS.
- Data Analysis:

 Identify potential metabolites by searching for predicted mass-to-charge ratios (m/z) of metabolites (e.g., hydroxylated, carboxylated, glucuronidated species) in the full scan data.



 Confirm the structure of the metabolites by analyzing their fragmentation patterns in the MS/MS spectra.





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**Figure 3:** Experimental Workflow for In-Vitro Metabolism Studies.

# **Toxicology**

Specific toxicological data for **2F-Qmpsb** is not available. However, the toxicology of synthetic cannabinoids as a class is a significant concern. They are often more potent and have a higher affinity for the CB1 receptor than THC, which can lead to a greater risk of adverse effects.

Reported adverse effects of synthetic cannabinoids include:

- Cardiovascular: Tachycardia, hypertension, myocardial infarction.
- Neurological: Seizures, agitation, confusion, psychosis, hallucinations.
- Psychiatric: Anxiety, paranoia, suicidal ideation.
- Other: Nausea, vomiting, acute kidney injury.

Given the high potency of **2F-Qmpsb**, it is presumed to carry a similar or potentially greater risk of these adverse effects compared to other synthetic cannabinoids.

## Conclusion

**2F-Qmpsb** is a potent synthetic cannabinoid receptor agonist with a distinct chemical structure characterized by a fluorinated piperidine tail. Its increased potency and altered physicochemical properties compared to its parent compound, QMPSB, make it a compound of significant interest to the scientific and forensic communities. The primary metabolic pathway involves ester hydrolysis, a crucial consideration for analytical detection in biological matrices. While specific pharmacological and toxicological data are limited, the information available on its class of compounds suggests a high potential for significant physiological and psychological effects. This technical guide provides a foundational understanding of **2F-Qmpsb**, highlighting the need for further research to fully elucidate its pharmacological and toxicological profile.

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## References

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- 2. QMPSB Wikipedia [en.wikipedia.org]
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